(Tributylstannyl)acetonitrile
Description
Properties
IUPAC Name |
2-tributylstannylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H2N.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGKTOUVXDBCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499604 | |
| Record name | (Tributylstannyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17729-59-8 | |
| Record name | (Tributylstannyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tributylstannyl Acetonitrile As Inferred from Search Results, Primarily for Tributyltin Cyanide, Bu3sncn
Established Synthetic Pathways (for Tributyltin Cyanide, Bu3SnCN)
The synthesis of tributyltin cyanide often serves as a reference for forming carbon-tin bonds and introducing functional groups to a tributyltin moiety. A principal method involves the reaction of a powerful nucleophile, tributylstannyl lithium, with an electrophilic cyanide source.
Nucleophilic Substitution of Tributylstannyl Lithium with Cyanogen Bromide
A key pathway to organotin cyanides involves the nucleophilic substitution reaction between tributylstannyl lithium (Bu3SnLi) and cyanogen bromide (BrCN). In this reaction, the tributylstannyl anion acts as a potent nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This displaces the bromide ion and forms the desired tin-carbon bond of tributyltin cyanide. Due to the high reactivity of the organolithium reagent, this reaction must be conducted under carefully controlled conditions to achieve high yields and purity.
Tributylstannyl lithium is a highly reactive organometallic reagent that is typically prepared in situ for immediate use. guidechem.com A common and convenient method for its preparation involves the deprotonation of tributyltin hydride (Bu3SnH) with a strong organolithium base, such as n-butyllithium (n-BuLi). guidechem.comorgsyn.org This acid-base reaction is driven by the formation of the more stable alkane, butane. princeton.edu
The reaction is generally performed by adding n-butyllithium dropwise to a solution of tributyltin hydride at a low temperature, often -78°C. guidechem.com Another synthetic route involves the reaction of bis(tributyltin) with lithium metal in a suitable solvent. google.com
Table 1: Common Precursors for Tributylstannyl Lithium Synthesis
| Precursor 1 | Precursor 2 | Product |
|---|---|---|
| Tributyltin Hydride (Bu3SnH) | n-Butyllithium (n-BuLi) | Tributylstannyl Lithium (Bu3SnLi) |
The success of the synthesis hinges on the meticulous control of several reaction parameters to manage the high reactivity of the organolithium species involved. nih.gov
The choice of solvent is critical for the stability and reactivity of organolithium reagents. Anhydrous ethereal solvents, particularly tetrahydrofuran (THF), are widely used for these reactions. guidechem.com THF is effective because it can solvate the lithium cation, which helps to deaggregate the organolithium species, thereby increasing its reactivity. nih.govresearchgate.net The solvent must be rigorously dried, as any trace of moisture will rapidly quench the highly basic organolithium reagent. princeton.edu Dimethyl ether is another solvent that has been used in the synthesis of tributyltin lithium. google.com
Strict temperature control is paramount for preventing side reactions and decomposition of the thermally sensitive reagents and products. The preparation of tributylstannyl lithium and its subsequent reaction are typically conducted at very low temperatures, such as -78°C, often achieved with a dry ice/acetone bath. guidechem.comorgsyn.org Maintaining these low temperatures minimizes side reactions, such as the decomposition of the organolithium reagent by the THF solvent, which can occur at higher temperatures. nih.govorgsyn.org Reactions are often initiated at low temperatures and then allowed to slowly warm to room temperature to ensure completion. orgsyn.org
Table 2: Temperature Effects on Organolithium Reactions
| Temperature Range | Observation | Rationale |
|---|---|---|
| -78°C to -60°C | Optimal for reagent stability and reaction initiation | Minimizes decomposition of organolithium reagents and unwanted side reactions. wikipedia.org |
Organolithium reagents like tributylstannyl lithium and n-butyllithium are extremely sensitive to air and moisture. saylor.org They are pyrophoric and will react vigorously with oxygen and water. orgsyn.orgwikipedia.org Therefore, all manipulations must be carried out under a dry, inert atmosphere, typically using nitrogen or argon gas. princeton.edunih.gov This requires the use of specialized laboratory techniques such as Schlenk lines or gloveboxes to exclude atmospheric gases and moisture. nih.gov Glassware must be thoroughly dried, often by flame-drying under vacuum or oven-drying, to remove any adsorbed water before use. princeton.edu
Optimization of Reaction Conditions
Purification and Isolation Methodologies for Synthetic Products
The purification of (Tributylstannyl)acetonitrile from the reaction mixture requires the removal of unreacted starting materials, the lithium chloride byproduct, and any potential side-products such as hexabutyldistannane. A multi-step approach involving extraction, separation, and either distillation or chromatography is typically employed for organotin compounds. orgsyn.orgorgsyn.orgrochester.edu
Extraction and Separation Techniques
Initial workup of the reaction mixture typically involves quenching the reaction, followed by liquid-liquid extraction. The reaction mixture is often poured into water or an aqueous solution to dissolve inorganic salts like lithium chloride. orgsyn.org The organic product is then extracted into an immiscible organic solvent, such as diethyl ether or hexane.
A crucial step in the purification of products derived from tributyltin chloride is the removal of tin-containing byproducts. A highly effective method involves washing the organic extract with an aqueous solution of potassium fluoride (KF). rochester.edumnsu.edu Tributyltin chloride and other tin halides react with fluoride ions to form tributyltin fluoride (Bu₃SnF), a white solid that is insoluble in common organic solvents. mnsu.edu This precipitate can then be easily removed by filtration, often through a pad of a filter aid like Celite. rochester.edu This procedure is highly efficient for removing the majority of tin-based impurities. mnsu.edu
The organic layer is subsequently washed with water and brine to remove any remaining water-soluble impurities, and then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. orgsyn.org
Distillation and Chromatographic Purification
Following extraction and preliminary separation, further purification is achieved through distillation or chromatography, depending on the properties of the target compound and its impurities.
Distillation: For thermally stable, liquid organotin compounds, vacuum distillation is a preferred method for final purification. orgsyn.org Distillation separates compounds based on their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition that might occur at higher temperatures. orgsyn.org
Chromatographic Purification: Column chromatography is another powerful technique for purifying organotin compounds. orgsyn.org Silica gel is a common stationary phase used for this purpose. orgsyn.org The crude product is loaded onto a column of silica gel, and a solvent or mixture of solvents (eluent), typically non-polar such as hexanes or a mixture of hexanes and ethyl acetate, is passed through the column. orgsyn.org Separation occurs as different components of the mixture travel through the column at different rates. For removing residual tin byproducts, silica gel treated with triethylamine can be particularly effective. rochester.edu The purity of the collected fractions is monitored by techniques like Thin-Layer Chromatography (TLC). orgsyn.org
Applications in Advanced Organic Synthesis Drawing from Roles of Stannyl Cyanides, Other Organotins, and Acetonitrile As a Cyano Source
Strategic Utility as a Synthetic Reagent
The reactivity of (Tributylstannyl)acetonitrile stems from the presence of both the organostannane and the nitrile functionalities. This dual nature allows it to participate in a variety of chemical transformations, making it a strategic tool for synthetic chemists.
Precursor in the Synthesis of Other Organotin Compounds
While the primary application of this compound lies in cross-coupling reactions, its structure lends itself to potential transformations to generate other functionalized organotin compounds. The reactive C-Sn bond can, in principle, be cleaved or modified, and the nitrile group can undergo various chemical conversions. For instance, the reduction of the nitrile to a primary amine or its hydrolysis to a carboxylic acid would yield novel α-functionalized tributylstannanes, further expanding the library of available organotin reagents for organic synthesis.
Facilitation of Cyano Group Introduction
The cyanomethyl group in this compound makes it an effective reagent for the introduction of the cyano moiety into organic molecules. Acetonitrile (B52724) itself is recognized as an accessible and relatively non-toxic source of cyanide. In palladium-catalyzed cyanation reactions, various aryl halides can be converted to their corresponding nitriles. While direct cyanation using metal cyanides is common, the use of reagents like this compound in a cross-coupling context offers an alternative strategy for the formation of C-CN bonds.
Cross-Coupling Reactions Involving Organostannyl Reagents
Organostannanes are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. These reactions are prized for their tolerance of a wide range of functional groups and the relative stability of the organotin reagents to air and moisture.
Palladium-Catalyzed Stille Cross-Coupling Reactions
The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
While specific examples detailing the Stille coupling of this compound are not extensively documented in readily available literature, the general principles of the Stille reaction suggest its potential to couple with a wide array of aryl and heteroaryl substrates. The reaction typically proceeds with aryl and heteroaryl halides (iodides, bromides, and in some cases, chlorides) and triflates. The electronic nature of the substituents on the aryl or heteroaryl ring can influence the reaction rate, but the Stille coupling is known for its broad substrate scope.
Below is a hypothetical data table illustrating the potential scope of the Stille coupling of this compound with various aryl and heteroaryl halides, based on the general reactivity observed in Stille reactions.
| Entry | Aryl/Heteroaryl Halide | Product | Potential Yield (%) |
| 1 | Iodobenzene | Benzyl cyanide | High |
| 2 | 4-Bromotoluene | 4-Methylbenzyl cyanide | Good to High |
| 3 | 2-Chloropyridine | 2-Pyridylacetonitrile | Moderate |
| 4 | 3-Iodofuran | 3-Furylacetonitrile | Good |
| 5 | 5-Bromothiophene | 5-Thienylacetonitrile | Good |
This table is illustrative and based on the general principles of the Stille reaction, as specific experimental data for this compound was not found in the searched sources.
In Stille reactions involving chiral organostannanes, particularly those with a stereocenter alpha to the tin atom, the stereochemical outcome of the reaction is a critical consideration. Research on other α-functionalized organostannanes has shown that the transmetalation step in the Stille catalytic cycle can proceed with either retention or inversion of configuration at the carbon-tin bond, depending on the reaction conditions, ligands, and the nature of the organostannane itself.
For α-heteroatom-substituted stannanes, stereoretentive cross-coupling has been achieved, suggesting that with appropriate catalyst and ligand systems, it may be possible to control the stereochemistry in reactions involving chiral derivatives of this compound. The presence of the cyano group, an electron-withdrawing group, alpha to the tin atom could influence the mechanism of transmetalation. Achieving high levels of stereocontrol would require careful optimization of reaction parameters, including the choice of palladium catalyst, ligands, solvents, and any additives. The development of stereospecific cross-coupling reactions with reagents like this compound would be a significant advancement, enabling the asymmetric synthesis of complex nitrile-containing molecules.
Cyanation Strategies Employing the Acetonitrile Moiety
The acetonitrile component of this compound can be harnessed as a cyanating agent, providing a less toxic alternative to traditional cyanide sources like KCN or HCN. This is typically achieved through transition metal-catalyzed activation of the C-CN bond.
Direct C-H cyanation of aromatic and heteroaromatic compounds using acetonitrile as the cyano source has emerged as a powerful synthetic tool. cell.comnih.gov These reactions are often catalyzed by transition metals such as palladium or copper. For example, the palladium-catalyzed C3-cyanation of indoles has been achieved using acetonitrile as the cyanide source. nih.gov Similarly, copper-catalyzed cyanation of arenes has been reported, where acetonitrile serves as the cyanating agent. nih.govthieme.de In these transformations, the transition metal catalyst facilitates the cleavage of the strong C-CN bond in acetonitrile, enabling the transfer of the cyano group to the aromatic or heteroaromatic substrate.
A plausible mechanism for these reactions involves the coordination of acetonitrile to the metal center, followed by C-H activation of the acetonitrile to form a cyanomethyl-metal complex. This complex can then participate in the catalytic cycle to deliver the cyano group to the substrate.
Beyond direct C-H cyanation, acetonitrile can serve as a formal cyanide source in a variety of other metal-catalyzed reactions. The key step in these transformations is the activation and cleavage of the C-CN bond of acetonitrile by the transition metal catalyst. Both palladium and copper complexes have been shown to be effective in promoting this process. acs.orgresearchgate.netnih.gov
For instance, palladium-catalyzed cyanomethylation of unactivated C(sp³)–H bonds has been achieved using acetonitrile. nih.gov In this reaction, a cyanomethyl group is transferred from acetonitrile to an aliphatic substrate. Mechanistic studies suggest that the C(sp³)–H bond cleavage of acetonitrile is the rate-limiting step in this catalytic process. nih.gov
The ability to use acetonitrile as a cyanide source offers significant advantages in terms of safety and handling compared to traditional cyanating reagents.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂/dppf | Indole | 3-Cyanoindole | 75 | nih.gov |
| CuI/TEMPO | Benzene | Benzonitrile | 85 | nih.govthieme.de |
| Pd(OPiv)₂/L2 | N-(quinolin-8-yl)butyramide | γ-cyanated amide | 82 | nih.gov |
| CuCl | Imine | Arylacrylonitrile | up to 98 | nih.gov |
| CuCl | α,β-alkene | β,γ-unsaturated nitrile | up to 98 | nih.gov |
Contributions to Heterocyclic Compound Synthesis
The unique combination of a reactive organotin moiety and a nitrile group in this compound makes it a potentially valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles.
Pyrazoles: The synthesis of pyrazoles often involves the [3+2] cycloaddition of a diazo compound with an alkyne. rsc.orgnih.govorganic-chemistry.orgnih.govmdpi.com While this compound is not an alkyne, it can be envisioned as a precursor to functionalized building blocks that could participate in pyrazole synthesis.
Triazoles: The most common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.org Stannylacetylenes are known to participate in such reactions.
Isoxazoles: Isoxazoles can be synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. mdpi.comrsc.orgnih.govscispace.comnih.gov The use of stannylalkynes in these cycloadditions has been reported to afford stannanyl isoxazoles.
Tetrazoles: Tetrazoles are commonly synthesized through the [3+2] cycloaddition of an azide with a nitrile. acs.orgnih.govresearchgate.netorganic-chemistry.orgyoutube.com The use of organotin azides in this reaction is a well-established method for the synthesis of N-substituted tetrazoles.
The acetonitrile moiety of this compound can be a precursor for 1,3-dipolar species, such as nitrile ylides. Nitrile ylides are highly reactive intermediates that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to form five-membered nitrogen-containing heterocycles.
The generation of nitrile ylides can be achieved through various methods, including the photochemical ring-opening of azirines or the dehydrochlorination of imidoyl chlorides. While the direct generation of a nitrile ylide from this compound has not been extensively reported, the functionalization of the α-carbon via the stannyl (B1234572) group could provide a handle for generating such reactive intermediates.
Strategic Deployment in Complex Molecule and Natural Product Synthesis
Organostannyl reagents, also known as organotins or stannanes, are pivotal in modern organic synthesis, particularly in the construction of complex molecular architectures and the total synthesis of natural products. sigmaaldrich.comsigmaaldrich.com Their utility stems from a unique combination of stability, reactivity, and functional group tolerance, which allows for their strategic deployment in intricate, multi-step synthetic sequences. orgsyn.org Organotin compounds, which feature at least one tin-carbon bond, are valued for their role in forming new carbon-carbon (C-C) bonds, a fundamental process in building molecular complexity. sigmaaldrich.comjeyamscientific.in
The reactivity and applications of organotin compounds are governed by the stability of the carbon-tin bond and the possibility of expanding the coordination number of the tin atom beyond four. gelest.com These characteristics make them indispensable for a variety of chemical transformations. gelest.com While inorganic tin compounds generally have low toxicity, the toxicity of organotins varies, with triorganotin compounds showing the highest toxicity. gelest.com Despite this, their effectiveness in synthesis, especially in late-stage functionalization, often outweighs the handling challenges.
A cornerstone of their application is the palladium-catalyzed cross-coupling reaction, famously known as the Stille coupling. sigmaaldrich.com First reported in 1977, the Stille reaction has become a commonplace and powerful method for creating C-C bonds in the synthesis of natural products and other small molecules relevant to drug discovery. sigmaaldrich.comsigmaaldrich.com The key advantage of this method is its ability to proceed under mild, neutral conditions, which ensures the compatibility of a wide array of sensitive functional groups—such as nitro, nitrile, ester, and even aldehyde groups—that might not survive harsher reaction conditions. orgsyn.org Organotin reagents are generally stable compounds that can withstand purification techniques like distillation and chromatography on silica gel, allowing for their preparation and storage before being used in critical coupling steps. orgsyn.org
The strategic value of organostannyl reagents is evident in their ability to be introduced at late stages of a synthetic sequence to build complex frameworks. sigmaaldrich.com They are used to generate precursors for Stille coupling to obtain more intricate coupling partners and in dehalogenation reactions to yield hydrocarbons. sigmaaldrich.com This versatility has cemented organotin chemistry as an active and vital field of research in organometallic chemistry. jeyamscientific.in
The synthesis of complex molecules often requires a series of highly selective and efficient reactions. Organotin reagents fulfill this need by participating in predictable and high-yielding transformations. Their application is not limited to the Stille reaction; organotin hydrides are extremely useful as laboratory intermediates, and other derivatives serve as catalysts for processes like esterification and transesterification. gelest.comrjpbcs.com This broad utility highlights their importance in the synthetic chemist's toolkit for tackling the challenges posed by the structures of complex natural products. nih.govresearchgate.net
Interactive Data Table 1: Key Reactions Involving Organostannyl Reagents in Complex Synthesis
| Reaction Name | Description | Role of Organotin Reagent | Catalyst | Ref |
| Stille Coupling | Cross-coupling of an organostannane with an organic halide or triflate. | Transfers an organic group (R) from tin to the coupling partner. | Palladium complex | sigmaaldrich.comsigmaaldrich.com |
| Hydrostannation | Addition of a tin-hydride bond across a multiple bond (alkyne or alkene). | Introduces a stannyl group to a molecule, which can be used in subsequent reactions. | Radical initiator or transition metal | orgsyn.org |
| Transmetallation | Exchange of an organic group from tin to another metal. | Serves as a source of a nucleophilic organic group for another catalyst system. | Often involves lithium or copper | orgsyn.org |
| Dehalogenation | Reduction of an organic halide to a hydrocarbon. | Organotin hydrides act as a hydride source. | Radical initiator | sigmaaldrich.com |
Interactive Data Table 2: Examples of Natural Product Synthesis Involving Organotin Reagents
| Natural Product Class | Specific Example | Key Organotin-Mediated Step | Synthetic Utility | Ref |
| Antibiotics | Pyrenophorin | Palladium-catalyzed coupling | Construction of the macrocyclic core. | orgsyn.org |
| Antitumor Agents | Quadrone | Palladium-catalyzed coupling | Formation of a key methyl ketone intermediate. | orgsyn.org |
| Porphyrins | 13²,17³-Cyclopheophorbide enol | Not specified, but organotins are common in porphyrin synthesis for C-C bond formation. | Facilitates the assembly of the complex macrocyclic structure. | nih.gov |
| Diterpene Alkaloids | (+)-Atisine | Not specified, but organotins are used for building complex carbon skeletons. | Enables the construction of the intricate polycyclic system. | nih.gov |
Future Research Trajectories and Unexplored Frontiers
Development of Novel and Sustainable Synthetic Routes for Organotin Cyanides
The traditional synthesis of organotin compounds, including (Tributylstannyl)acetonitrile, often relies on classical methods such as the use of Grignard reagents with tin halides or redistribution reactions. wikipedia.orggelest.com While effective, these methods can involve stoichiometric use of hazardous reagents and generate significant waste. The future of organotin synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and efficient routes. chemistryjournals.netnih.gov
Key research directions include:
Catalytic Synthesis: Moving away from stoichiometric Grignard or organoaluminum reagents towards catalytic methods for generating the crucial tin-carbon bonds. wikipedia.orgrjpbcs.com This could involve exploring transition-metal-catalyzed cross-coupling reactions to attach the butyl groups to a tin precursor, thereby improving atom economy.
Alternative Solvents and Conditions: Investigating the use of greener solvents to replace traditional volatile organic compounds. rsc.org Research into using water, ionic liquids, or supercritical fluids could drastically reduce the environmental footprint of the synthesis. chemistryjournals.netresearchgate.net Furthermore, exploring solvent-free reaction conditions, such as mechanochemistry (ball milling), could offer a powerful alternative that minimizes solvent waste and can lead to different reactivity.
Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable feedstocks. While challenging, this could involve biocatalytic processes or the conversion of biomass-derived platform chemicals into precursors for the alkyl groups or even the acetonitrile (B52724) moiety. researchgate.net For instance, methods for producing hydrogen cyanide, a precursor to the nitrile group, from natural sources are being explored. mdpi.com
A comparative table of traditional versus potential green synthetic approaches is presented below.
| Feature | Traditional Synthesis (e.g., Grignard) | Future Sustainable Synthesis |
| Reagents | Stoichiometric organometallics (e.g., BuMgBr) | Catalytic systems, renewable precursors |
| Solvents | Anhydrous volatile organic solvents (e.g., THF, ether) | Water, supercritical fluids, ionic liquids, or solvent-free |
| Waste | Magnesium halide salts, excess solvent | Reduced salt waste, recyclable catalysts and solvents |
| Energy | Often requires heating or cryogenic conditions | Potential for ambient temperature reactions, microwave-assisted synthesis |
Exploration of New Catalytic Systems for Transformations Involving this compound
The synthetic utility of this compound is predominantly linked to palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to transfer the cyanomethyl group. sigmaaldrich.comsigmaaldrich.com While powerful, this reliance on palladium catalysis presents opportunities for exploring alternative activation methods that could offer different reactivity, improved cost-effectiveness, and milder reaction conditions.
Future avenues of exploration include:
Photoredox Catalysis: This rapidly emerging field uses visible light to generate radical intermediates under exceptionally mild conditions. sigmaaldrich.comsigmaaldrich.com Research into whether this compound can serve as a precursor to the cyanomethyl radical (•CH2CN) via photocatalysis could unlock novel C-H functionalization or conjugate addition reactions that are complementary to traditional two-electron pathways. nih.gov
Electrochemical Synthesis: Electrochemistry offers a reagent-free method for generating reactive species. mdpi.comdtic.mil Investigating the electrochemical oxidation or reduction of this compound could provide controlled access to cationic or anionic cyanomethyl synthons, enabling new coupling strategies without the need for stoichiometric activators or metal catalysts.
First-Row Transition Metal Catalysis: Exploring the use of catalysts based on more abundant and less expensive metals like copper, nickel, or iron for cross-coupling reactions with this compound. Copper, for instance, has been used in reactions involving the C(sp3)-H bond activation of acetonitrile, suggesting its potential for mediating transformations of its organostannyl derivative. researchgate.net
Expansion of Synthetic Utility in Unprecedented Chemical Transformations
Beyond its role as a cyanomethylating agent in cross-coupling, the unique reactivity of this compound remains underexplored. Acetonitrile itself is a versatile C2 building block, and its stannylated form provides a stable, yet reactive, handle for its incorporation into complex molecules. researchgate.netmdpi.com
Promising research areas are:
Multicomponent Reactions: Designing novel one-pot, multicomponent reactions where this compound acts as a key nucleophilic or radical component. This could enable the rapid assembly of complex nitrogen-containing heterocycles or densely functionalized acyclic structures, which are prevalent in pharmaceuticals. mdpi.com
Synthesis of "Anticipated" Natural Products: Applying this compound in the synthesis of hypothetical natural products that are predicted to exist based on biosynthetic pathways but have not yet been isolated. nih.govnih.gov This "natural product anticipation" strategy can drive the development of new synthetic methods and potentially lead to the discovery of new bioactive molecules.
Cyanomethylenation Reactions: Exploring the conversion of the tributylstannyl group into a more reactive organolithium or organocuprate species via transmetalation. This would generate a highly nucleophilic cyanomethyl anion equivalent for use in reactions such as conjugate additions or epoxide openings, expanding its utility beyond standard cross-coupling.
Deeper Mechanistic Understanding Through State-of-the-Art Analytical Techniques
A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. While the general mechanism of Stille coupling is well-established, the specific intermediates, transition states, and potential side reactions involving this compound are not fully elucidated.
Future research should employ advanced analytical and computational tools:
In-Situ Spectroscopy: Utilizing techniques like in-situ FTIR, Raman, and NMR spectroscopy to monitor reactions in real-time. youtube.com This would allow for the direct observation of reactive intermediates, catalyst resting states, and product formation, providing invaluable kinetic and mechanistic data. youtube.com Studying the surface adsorption and reaction of the acetonitrile moiety on catalyst surfaces, for example, can provide deep insights. researchgate.net
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways. These studies can calculate the energies of transition states and intermediates, explain observed regioselectivity, and predict the feasibility of novel, untested reaction pathways.
Advanced Separation and Detection: Developing more sensitive methods for detecting and quantifying organotin species, including reactants, intermediates, and byproducts. Coupling liquid chromatography with techniques like atomic emission spectroscopy can provide a powerful tool for mechanistic studies and for monitoring the removal of tin residues from final products. wiley.com
| Analytical Technique | Potential Application for this compound Research | Research Goal |
| In-Situ NMR/FTIR | Real-time monitoring of cross-coupling reactions | Identify reaction intermediates and catalyst speciation |
| Density Functional Theory (DFT) | Modeling transition states for photocatalytic activation | Predict feasibility and selectivity of new reactions |
| LC-AES/MS | Quantifying tin species in reaction mixtures and products | Optimize reaction conditions and purification protocols |
| Cyclic Voltammetry | Probing redox potentials | Assess feasibility of electrochemical transformations |
Design of Next-Generation Organotin Reagents with Tunable Reactivity
The toxicity and purification challenges associated with tributyltin byproducts are significant drawbacks to the broader use of reagents like this compound. fiveable.me A major frontier in organotin chemistry is the design of new reagents with improved properties, including tailored reactivity and simplified purification. mit.edu
Future design strategies could include:
Fluorous and Polymer-Supported Reagents: Developing versions of stannylacetonitrile that are tagged with fluorous ponytails or attached to a solid polymer support. nih.gov These modifications would allow for the easy separation of the tin-containing byproducts from the desired product through fluorous solid-phase extraction or simple filtration, respectively, thus addressing a key practical limitation.
Tuning Steric and Electronic Properties: Systematically replacing the butyl groups with other alkyl or aryl substituents to fine-tune the steric hindrance and electronic character of the tin center. This could modulate the rate of transmetalation in cross-coupling reactions, potentially enhancing selectivity for the transfer of the cyanomethyl group over the other organic groups on tin. gelest.com
Chiral Organotin Reagents: Incorporating chiral ligands onto the tin atom to create enantiomerically pure reagents. While challenging, such reagents could be used in asymmetric transformations, where the chiral tin center induces stereoselectivity in the C-C bond-forming step.
By pursuing these research trajectories, the scientific community can expand the synthetic toolbox available to organic chemists and potentially transform this compound from a specialized reagent into a more versatile, efficient, and sustainable building block for chemical synthesis.
Q & A
Basic: What are the primary synthetic applications of (tributylstannyl)acetonitrile in organic synthesis?
This compound is a critical reagent in Stille coupling reactions , enabling the formation of carbon-carbon bonds in complex organic frameworks. It acts as a nucleophilic cyanomethyl source, particularly in palladium-catalyzed cross-coupling reactions. For example, it has been used in the synthesis of DPQ derivatives (e.g., Scheme 1 in ), where it reacts with halogenated aromatic compounds under reflux conditions in THF with PdCl₂(PPh₃)₂ as the catalyst . Key conditions include inert atmospheres (N₂), prolonged reaction times (24–72 hours), and precise stoichiometric control to avoid side reactions.
Advanced: How can researchers optimize reaction parameters for Stille coupling involving this compound to improve yield and reduce byproducts?
Optimization requires a multivariate factorial design , as demonstrated in gas chromatography (GC) method development for acetonitrile-containing systems ( ). Variables such as catalyst loading, solvent polarity, temperature, and reaction duration should be tested at high (+) and low (−) levels. Central composite designs with triplicate runs at central points help quantify experimental error and identify nonlinear interactions. For example, adjusting PdCl₂(PPh₃)₂ concentrations (0.5–2 mol%) and THF-to-acetonitrile solvent ratios can minimize tin byproduct formation while maintaining coupling efficiency . Statistical tools like ANOVA or response surface methodology (RSM) are recommended for data analysis.
Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound and its derivatives?
- Photoelectron Spectroscopy (PES): High-resolution He(I) PES provides insights into electronic structure by analyzing ionization energies, as shown for acetonitrile derivatives in .
- NMR Spectroscopy: ¹H and ¹³C NMR can identify stannyl and nitrile groups, while ¹¹⁹Sn NMR is critical for tin coordination analysis.
- HPLC/GC-MS: Reverse-phase HPLC with acetonitrile gradients (e.g., 0.035% trifluoroacetic acid in acetonitrile) separates reaction mixtures, while GC-FID quantifies residual acetonitrile in radiopharmaceuticals ( ).
Advanced: How does solvent choice (e.g., acetonitrile vs. ethanol) influence reaction kinetics and product quality in tin-mediated syntheses?
Comparative studies ( ) demonstrate that acetonitrile enhances reaction rates and yields in Stille couplings due to its polar aprotic nature and ability to stabilize palladium intermediates. For example, in HBIW synthesis, acetonitrile improved yields by 15–20% over ethanol, attributed to better solubility of organotin reagents and reduced side reactions. However, its higher toxicity (LD₅₀ ~2,700 mg/kg) necessitates rigorous safety protocols, including fume hoods and PPE .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
- Chromatography: Flash column chromatography with silica gel and ethyl acetate/hexane gradients removes tin residues.
- Distillation: Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates this compound based on its boiling point.
- Recrystallization: For solid derivatives, acetonitrile/water mixtures (e.g., 80:20 v/v) achieve high purity (>99%) .
Advanced: What analytical challenges arise in quantifying trace this compound in biological or environmental matrices?
Matrix interference and low volatility complicate detection. Solutions include:
- Derivatization: React with DNPH (2,4-dinitrophenylhydrazine) to form UV-active hydrazones, enabling HPLC-UV quantification at 360 nm ( ).
- LC-MS/MS: Use electrospray ionization (ESI) in negative ion mode with deuterated internal standards (e.g., methyl-d₃ cyanide) to improve sensitivity .
- Validation: Follow USP guidelines for accuracy (spike recovery 90–110%), precision (RSD <5%), and detection limits (LOQ <10 ppb) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation: Use fume hoods to prevent inhalation of volatile tin compounds.
- PPE: Nitrile gloves, lab coats, and safety goggles are mandatory.
- Spill Management: Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste (EPA RCRA guidelines) .
Advanced: How can computational methods predict the reactivity of this compound in novel reaction systems?
Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity and bond-forming tendencies. For example, the nitrile group’s LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack, while the tin center’s HOMO (−5.2 eV) governs oxidative addition to palladium . Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile’s dipole moment = 3.94 D) on transition states to optimize reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
